

An In-depth Technical Guide on the Physicochemical Properties of DL-Acetylshikonin

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Compound of Interest		
Compound Name:	DL-Acetylshikonin	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **DL-Acetylshikonin**, a significant naphthoquinone derivative isolated from the roots of plants belonging to the Boraginaceae family, such as Lithospermum erythrorhizon.[1] Renowned for its broad pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects, a thorough understanding of its chemical and physical characteristics is paramount for its application in research and drug development.[2][3]

Physicochemical Properties

DL-Acetylshikonin presents as a red or brown to khaki crystalline powder.[4][5] Its fundamental properties are crucial for designing experimental protocols, developing analytical methods, and formulating delivery systems.

Core Properties

The primary physicochemical identifiers and properties of **DL-Acetylshikonin** are summarized in the table below.



Property	Value	Sou
IUPAC Name	[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate	
Synonyms	Acetylshikonin, O- Acetylshikonin, Shikonin acetate, NSC-110199	_
CAS Number	24502-78-1	_
Molecular Formula	C18H18O6	
Molecular Weight	330.33 g/mol	
Appearance	Red colored pigment / Brown to khaki powder	_
Melting Point	86 °C	_
Boiling Point	553.2 ± 50.0 °C (Predicted)	_
рКа	7.12 ± 0.20 (Predicted)	

Solubility Profile

DL-Acetylshikonin is characterized by its hydrophobic nature, leading to low water solubility, which can impact its bioavailability. It is, however, soluble in various organic solvents.



Solvent	Solubility	Source(s)
Water	Low / Poor solubility	
Chloroform	Soluble	_
Dichloromethane	Soluble	_
Ethyl Acetate	Soluble	_
DMSO	Soluble	_
Acetone	Soluble	_
Methanol	Slightly soluble	_
Ethanol	Slightly soluble	_

Spectral Data Analysis

Spectroscopic analysis is essential for the structural elucidation and quantification of **DL-Acetylshikonin**.

Summary of Spectral Data



Technique	Solvent/Conditions	Key Peaks <i>l</i> Signals	Source(s)
UV-Vis	Methanol	λmax: 217, 231, 274 nm (UV); 488, 519, 560 nm (Visible)	
¹ H NMR	CDCl₃ (400 MHz)	δ (ppm): 12.60 (s, 1H, OH), 7.19 (s, 2H, H-6/7), 6.98 (s, 1H, H-3), 5.99 (t, 1H), 5.14 (t, 1H), 2.53 (t, 2H), 2.12 (s, 3H, Acetyl), 1.76 (s, 3H), 1.67 (s, 3H)	
¹³ C NMR	CDCl₃ (100 MHz)	δ (ppm): 178.3 (C-1), 176.8 (C-4), 170.0 (C=O, Acetyl), 167.6 (C-5), 161.7 (C-8), 148.3 (C-2), 136.9, 133.0 (C-6/7), 131.5 (C-3), 118.0, 112.5, 110.2, 69.8, 33.1, 25.9, 21.0 (CH ₃ , Acetyl), 18.2	
Infrared (IR)	KBr/Nujol	Characteristic Absorptions (cm ⁻¹): ~3440 (O-H stretch), ~2930 (Alkyl C-H stretch), ~1735 (Ester C=O stretch), ~1630 (Aromatic C=C stretch), ~1420 (CH ₃ bend), ~1060 (C-O stretch)	



m/z: 330 [M] $^+$, 270 [M-Mass Spec. (MS) GC-MS CH $_3$ COOH] $^+$, 238, 219

Experimental Protocols & Workflows

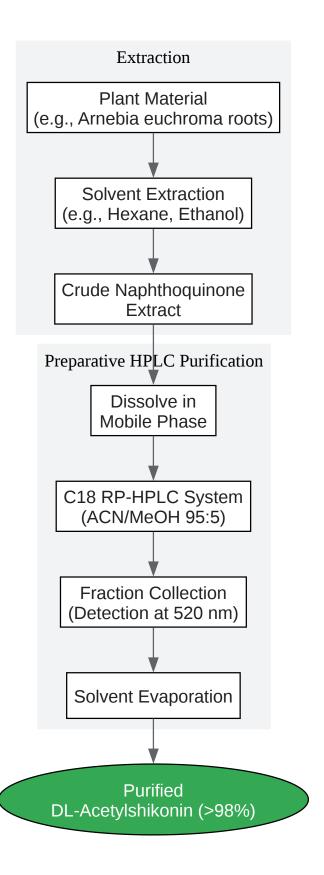
Detailed methodologies are critical for the replication of results and further investigation.

Isolation and Purification by Preparative HPLC

A rapid and efficient method for isolating **DL-Acetylshikonin** from plant cell cultures or crude extracts has been established using preparative High-Performance Liquid Chromatography (HPLC).

- Instrumentation: Preparative HPLC system with a UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 250 x 10 mm, 10 μm).
- Mobile Phase: Isocratic elution with Acetonitrile/Methanol (95:5, v/v).
- Flow Rate: Typically 2.0 5.0 mL/min for a preparative column.
- Detection: Wavelength set at 520 nm for monitoring the colored naphthoguinone.
- Procedure:
 - Dissolve the crude extract (e.g., from Arnebia euchroma) in a minimal amount of the mobile phase.
 - Filter the sample through a 0.45 μm syringe filter.
 - Inject the sample onto the HPLC system.
 - Collect the fraction corresponding to the retention time of Acetylshikonin (typically under 10 minutes with this method).
 - Evaporate the solvent from the collected fraction under reduced pressure to yield the purified compound (>98% purity).





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Caption: Workflow for the extraction and purification of **DL-Acetylshikonin**.



Synthesis via Acylation of Shikonin

DL-Acetylshikonin can be synthesized from its precursor, Shikonin, through a straightforward acylation reaction.

- Reagents: Shikonin, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP),
 Acetic Acid, Dichloromethane (CH₂Cl₂).
- Procedure:
 - Dissolve Shikonin (1 equivalent) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Argon) and cool to 0 °C.
 - Add DCC (1.1 equivalents) and stir for 15 minutes.
 - Add a catalytic amount of DMAP.
 - Add acetic acid (1.2 equivalents) to the mixture.
 - Allow the reaction to stir and slowly warm to room temperature over several hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
 - Purify the filtrate using column chromatography on silica gel to obtain the final product.

UV-Vis Spectrophotometric Analysis

This protocol describes the quantitative analysis of **DL-Acetylshikonin**.

- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Solvent: Spectroscopic grade methanol.
- Procedure:
 - Prepare a stock solution of **DL-Acetylshikonin** of known concentration (e.g., 1 mg/mL) in methanol.



- Perform a series of serial dilutions to create a set of standard solutions with concentrations spanning the desired analytical range.
- Set the spectrophotometer to scan a wavelength range from 200 to 700 nm.
- Use methanol as a blank to zero the instrument.
- Measure the absorbance of each standard solution.
- Identify the wavelength of maximum absorbance (λmax) in the visible spectrum (approx.
 519 nm).
- Construct a calibration curve by plotting absorbance at λmax versus concentration. The curve should adhere to the Beer-Lambert law.
- Measure the absorbance of an unknown sample and determine its concentration using the calibration curve.

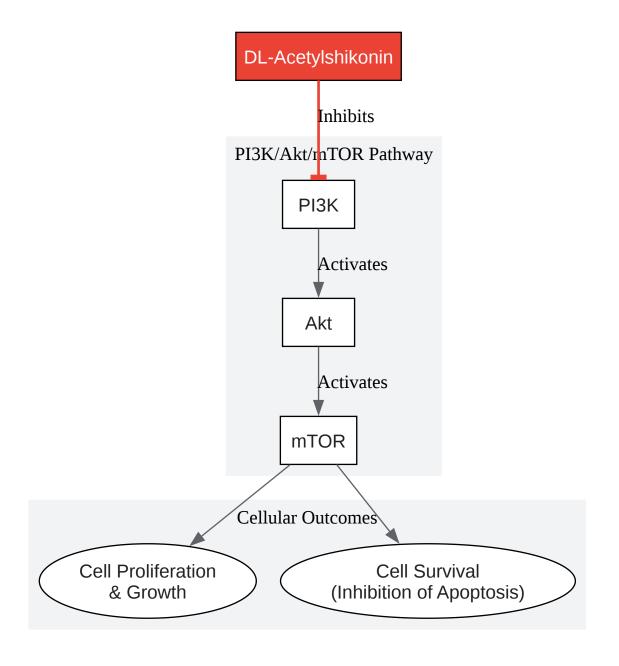
Biological Activity and Key Signaling Pathways

DL-Acetylshikonin exerts its potent pharmacological effects by modulating a variety of cellular signaling pathways. Its anticancer activity, in particular, has been extensively studied and is attributed to its ability to induce programmed cell death and inhibit cell proliferation.

Inhibition of the PI3K/Akt/mTOR Pathway

A central mechanism for the anti-proliferative and pro-apoptotic effects of **DL-Acetylshikonin** in cancer cells is the suppression of the PI3K/Akt/mTOR signaling cascade. This pathway is a critical regulator of cell growth, survival, and metabolism.





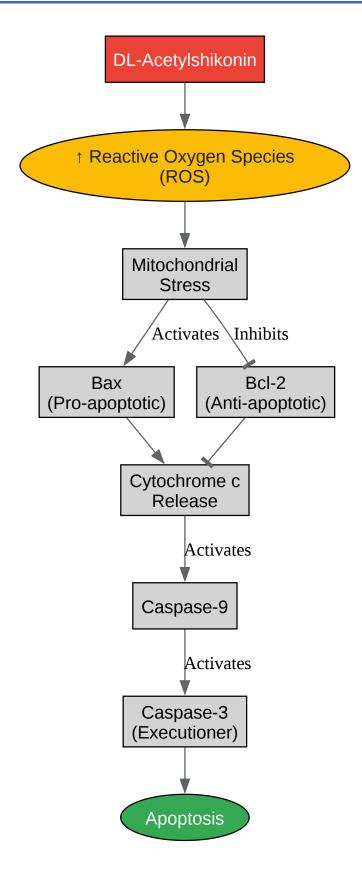
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Caption: DL-Acetylshikonin inhibits the pro-survival PI3K/Akt/mTOR pathway.

Induction of ROS-Mediated Apoptosis

DL-Acetylshikonin can induce apoptosis by increasing the intracellular levels of Reactive Oxygen Species (ROS). This oxidative stress triggers the intrinsic (mitochondrial) pathway of apoptosis.





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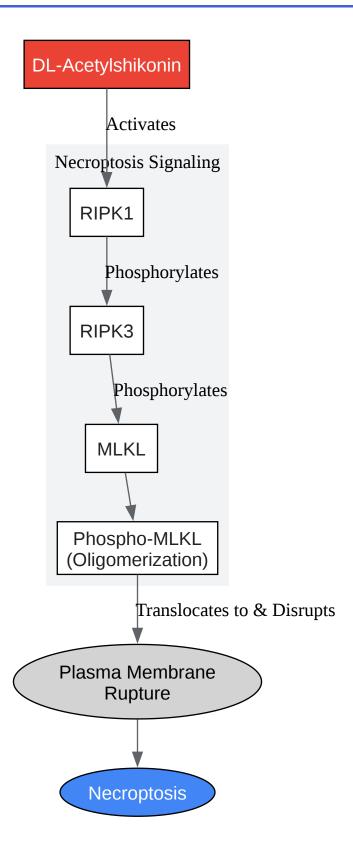
Caption: ROS-mediated intrinsic apoptosis pathway induced by DL-Acetylshikonin.



Induction of Necroptosis via RIPK1/RIPK3 Pathway

In addition to apoptosis, **DL-Acetylshikonin** has been shown to induce necroptosis, a form of programmed necrosis, in certain cancer cells. This provides an alternative cell death mechanism, particularly in apoptosis-resistant cells.





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Caption: Necroptosis induction by **DL-Acetylshikonin** via the RIPK1/RIPK3/MLKL axis.



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References

- 1. Frontiers | Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology [frontiersin.org]
- 2. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and purification of acetylshikonin and beta-acetoxyisovalerylshikonin from cell suspension cultures of Arnebia euchroma (Royle) Johnston using rapid preparative HPLC -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACETYLSHIKONIN CAS#: 24502-78-1 [amp.chemicalbook.com]
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